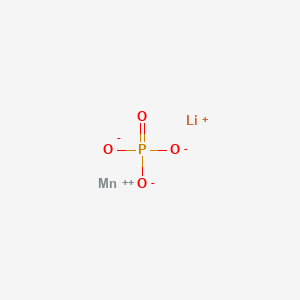

Lithium manganese(II) phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lithium manganese(II) phosphate, with the chemical formula LiMnPO₄, is an inorganic compound that has garnered significant attention in recent years. It is a member of the olivine family of lithium-ion battery cathode materials, known for its high thermal stability, safety, and relatively high energy density.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Lithium manganese(II) phosphate can be synthesized through various methods, including the solid-phase method, sol-gel method, hydrothermal method, and co-precipitation method .

Solid-Phase Method: This involves mixing lithium source, manganese source, and phosphate source in stoichiometric ratios, followed by high-temperature sintering.

Sol-Gel Method: This method involves the formation of a gel from a solution containing lithium, manganese, and phosphate precursors.

Hydrothermal Method: In this method, the reactants are dissolved in water and heated in an autoclave at high pressures and temperatures, leading to the formation of this compound crystals.

Co-Precipitation Method: This involves the simultaneous precipitation of lithium, manganese, and phosphate ions from a solution, followed by filtration, drying, and calcination.

Industrial Production Methods

Industrial production of this compound typically employs the solid-phase method due to its simplicity and scalability. The process involves ball milling of the raw materials, followed by high-temperature sintering in a controlled atmosphere to ensure phase purity and optimal electrochemical properties .

Analyse Des Réactions Chimiques

Types of Reactions

Lithium manganese(II) phosphate undergoes various chemical reactions, including oxidation-reduction (redox) reactions, ion exchange reactions, and phase transitions .

Oxidation-Reduction Reactions: The compound can undergo redox reactions where manganese ions change their oxidation state.

Ion Exchange Reactions: Lithium ions in the compound can be exchanged with other cations, which is a crucial mechanism in battery operation.

Phase Transitions: The compound can undergo phase transitions under different temperature and pressure conditions, affecting its electrochemical properties.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include lithium carbonate, manganese acetate, phosphoric acid, and various reducing agents like glucose for carbon coating . Reaction conditions typically involve high temperatures (600°C to 700°C) and controlled atmospheres to prevent oxidation .

Major Products Formed

The major products formed from the reactions of this compound include lithium ions, manganese ions, and phosphate ions. In battery applications, the primary products are the charged and discharged states of the compound, which involve the intercalation and deintercalation of lithium ions .

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of lithium manganese(II) phosphate in lithium-ion batteries involves the intercalation and deintercalation of lithium ions within its olivine structure . During charging, lithium ions are extracted from the cathode and migrate to the anode. During discharging, these ions return to the cathode, releasing energy in the process . The manganese ions undergo redox reactions, changing their oxidation state to facilitate the movement of lithium ions .

Comparaison Avec Des Composés Similaires

Lithium manganese(II) phosphate is often compared with other olivine-type cathode materials such as lithium iron phosphate (LiFePO₄) and lithium cobalt phosphate (LiCoPO₄) .

Lithium Iron Phosphate (LiFePO₄): LiFePO₄ is known for its excellent thermal stability and safety but has a lower energy density compared to LiMnPO₄.

Lithium Cobalt Phosphate (LiCoPO₄): LiCoPO₄ offers higher energy density but is more expensive and less stable than LiMnPO₄.

Uniqueness of LiMnPO₄: This compound strikes a balance between energy density, cost, and safety, making it a promising candidate for various applications.

Similar Compounds

- Lithium iron phosphate (LiFePO₄)

- Lithium cobalt phosphate (LiCoPO₄)

- Lithium nickel phosphate (LiNiPO₄)

This compound stands out due to its higher operating voltage and energy density compared to LiFePO₄, while being safer and more cost-effective than LiCoPO₄ .

Propriétés

Numéro CAS |

13826-59-0 |

|---|---|

Formule moléculaire |

LiMnO4P |

Poids moléculaire |

156.9 g/mol |

Nom IUPAC |

lithium;manganese(2+);phosphate |

InChI |

InChI=1S/Li.Mn.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q+1;+2;/p-3 |

Clé InChI |

ILXAVRFGLBYNEJ-UHFFFAOYSA-K |

SMILES canonique |

[Li+].[O-]P(=O)([O-])[O-].[Mn+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B15293688.png)

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-cyano-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15293709.png)